

Application Notes and Protocols for STOCK2S-26016

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Compound of Interest

Compound Name: STOCK2S-26016

CAS No.: 2193076-44-5

Cat. No.: B2633875

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For Researchers, Scientists, and Drug Development Professionals

Introduction

STOCK2S-26016 is a potent inhibitor of With-No-Lysine (WNK) signaling pathways. It has been identified as an inhibitor of WNK1 and WNK4 kinases, which are crucial regulators of ion homeostasis and blood pressure.[1][2][3] This document provides detailed application notes and protocols for in vitro assays utilizing **STOCK2S-26016** to investigate its mechanism of action and effects on cellular processes.

Mechanism of Action

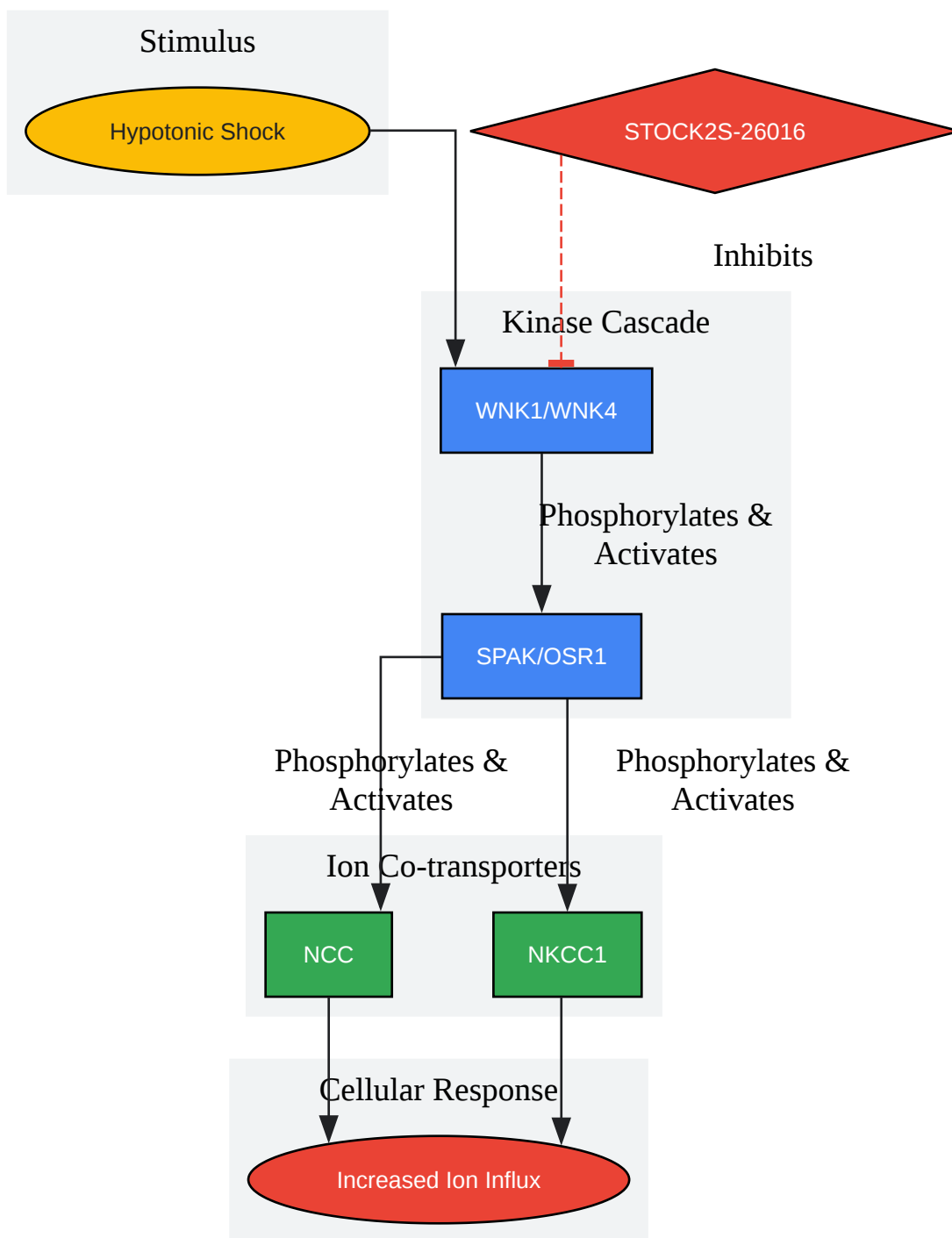
STOCK2S-26016 functions by inhibiting the kinase activity of WNK1 and WNK4.[1] This inhibition disrupts the downstream signaling cascade involving STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[4][5] The primary mechanism of action is the disruption of the interaction between WNK kinases and the CCT domain of SPAK/OSR1.[4][6] This leads to a reduction in the phosphorylation of key ion co-transporters such as the sodium-chloride cotransporter (NCC) and the sodium-potassium-chloride cotransporter 1 (NKCC1).[1][2][3] Consequently, **STOCK2S-26016** has demonstrated

potential in antihypertensive research and has been shown to inhibit the migration and invasion of cancer cells in vitro.[1][2][3]

Quantitative Data Summary

Parameter	Value	Cell Line/System	Reference
WNK1 IC50	34.4 μ M	In vitro kinase assay	[1]
WNK4 IC50	16 μ M	In vitro kinase assay	[1]
HEK293T Cytotoxicity IC50	4.2 μ M	CCK8 assay (40 hrs)	[1]

Signaling Pathway Diagram



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WNK signaling pathway and the inhibitory action of **STOCK2S-26016**.

Experimental Protocols

WNK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays and is designed to quantify the inhibitory effect of **STOCK2S-26016** on WNK1 and WNK4 kinase activity.[5][7][8]

Workflow Diagram:



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Workflow for the WNK Kinase Inhibition Assay.

Materials:

- Recombinant WNK1 or WNK4 enzyme
- Kinase substrate (e.g., OSR1 or a peptide substrate)
- **STOCK2S-26016**
- ATP
- ADP-Glo™ Kinase Assay Kit (or similar)
- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

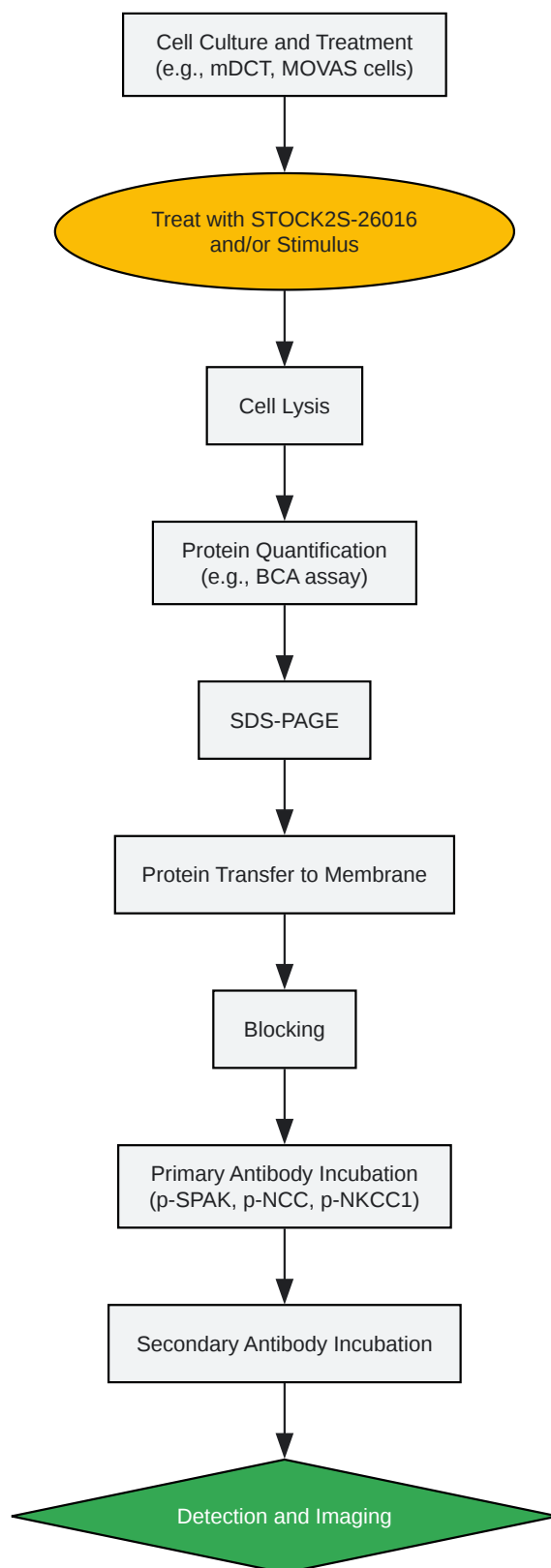
- Compound Preparation: Prepare a serial dilution of **STOCK2S-26016** in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.

- Kinase Reaction Setup:
 - In a 96-well plate, add 5 μ L of Kinase Reaction Buffer.
 - Add 2.5 μ L of the diluted **STOCK2S-26016** or DMSO (vehicle control).
 - Add 2.5 μ L of a solution containing the WNK enzyme and substrate in Kinase Reaction Buffer.
 - Initiate the reaction by adding 2.5 μ L of ATP solution in Kinase Reaction Buffer. The final reaction volume is 12.5 μ L.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Reaction Termination and ATP Depletion: Add 12.5 μ L of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
- Signal Generation: Add 25 μ L of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **STOCK2S-26016** relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of SPAK/NCC/NKCC1 Phosphorylation

This protocol outlines the procedure to assess the effect of **STOCK2S-26016** on the phosphorylation of downstream targets of the WNK pathway in a cellular context.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Workflow Diagram:



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Workflow for Western Blot Analysis.

Materials:

- Cell lines (e.g., mDCT, mpkDCT, MOVAS)
- Cell culture medium and supplements
- **STOCK2S-26016**
- Stimulus (e.g., hypotonic low-chloride buffer)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-SPAK/OSR1, anti-phospho-NCC, anti-phospho-NKCC1, and total protein controls)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

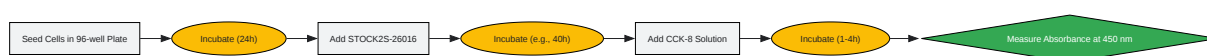
- **Cell Culture and Treatment:** Plate cells and grow to desired confluency. Treat cells with various concentrations of **STOCK2S-26016** for a specified time. A positive control with a known stimulus (e.g., hypotonic shock) can be included.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

- Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-SPAK) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein levels as a loading control.
- Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (CCK-8 Assay)

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxic effects of **STOCK2S-26016** on various cell lines.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[12\]](#)[\[13\]](#)

Workflow Diagram:



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Workflow for the CCK-8 Cell Viability Assay.

Materials:

- Cell lines of interest (e.g., HEK293T, cancer cell lines)
- Cell culture medium and supplements
- **STOCK2S-26016**
- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plates
- Microplate reader

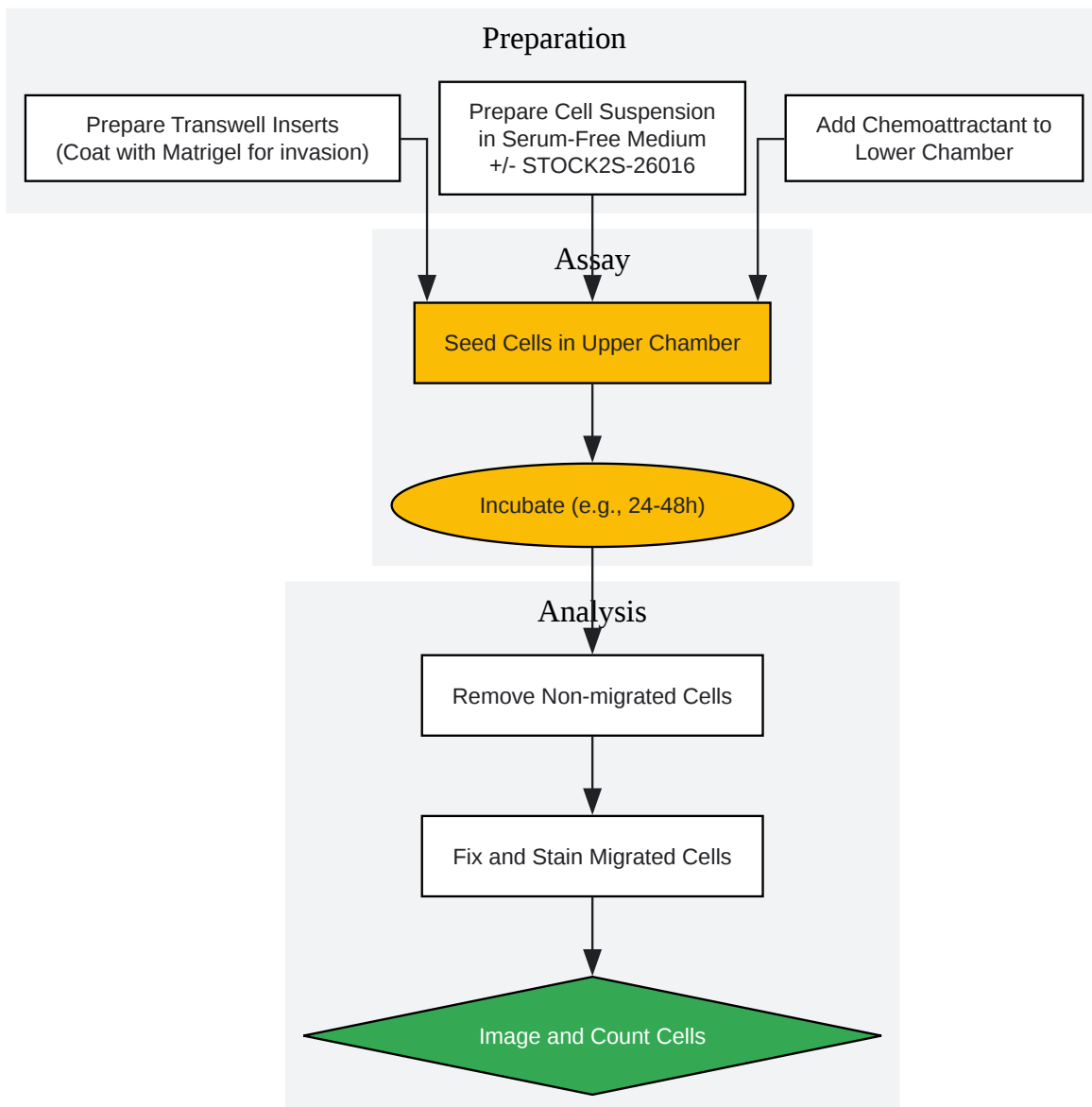
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium. Incubate for 24 hours.
- Compound Treatment: Add 10 μ L of medium containing various concentrations of **STOCK2S-26016** to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for the desired exposure time (e.g., 40 hours).
- CCK-8 Addition: Add 10 μ L of CCK-8 solution to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Transwell Cell Migration and Invasion Assay

This protocol is to evaluate the effect of **STOCK2S-26016** on the migratory and invasive potential of cancer cells.[2][6][14][15][16]

Workflow Diagram:



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Workflow for the Transwell Migration and Invasion Assay.

Materials:

- Cancer cell lines
- Serum-free cell culture medium
- Medium with chemoattractant (e.g., 10% FBS)
- **STOCK2S-26016**
- Transwell inserts (8 μ m pore size)
- Matrigel (for invasion assay)
- Cotton swabs
- Fixation solution (e.g., methanol)
- Staining solution (e.g., crystal violet)
- Microscope

Procedure:

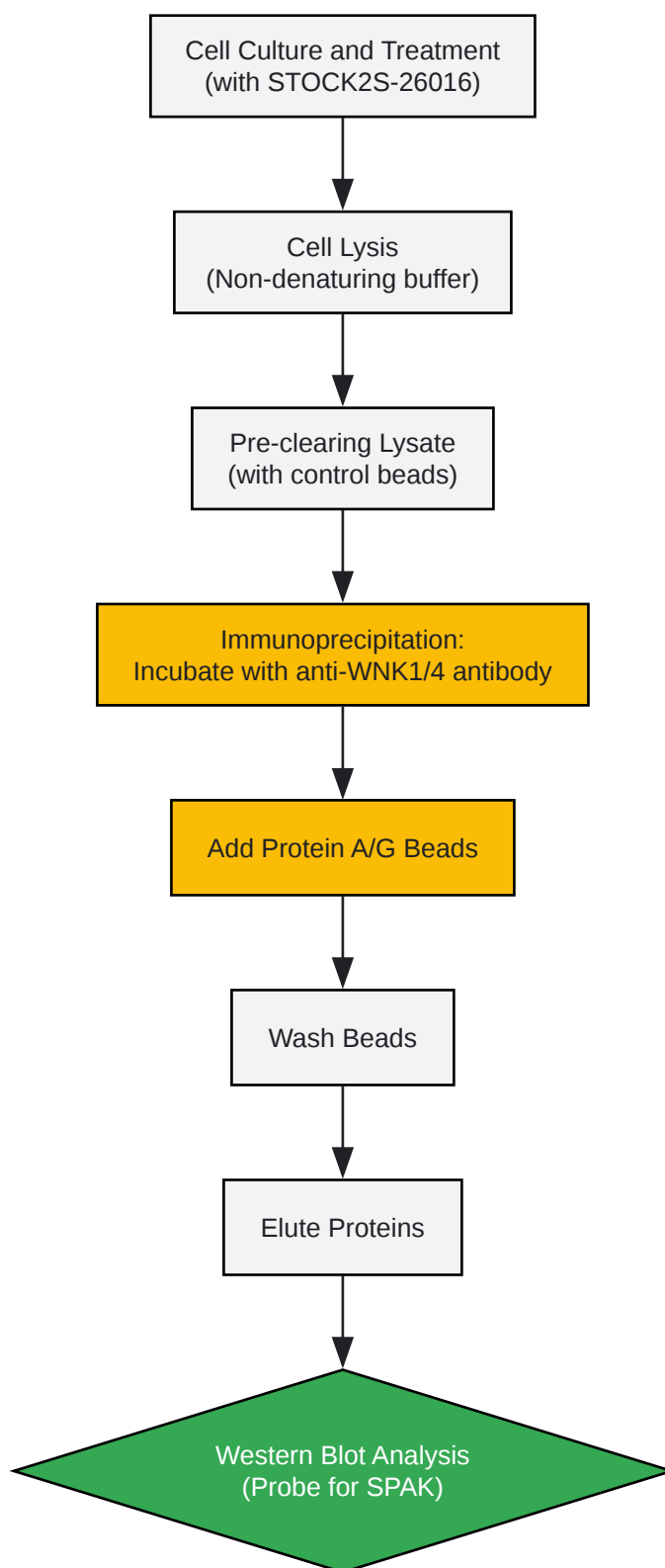
- **Insert Preparation:** For invasion assays, coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify. For migration assays, no coating is needed. Rehydrate the inserts with serum-free medium.
- **Cell Preparation:** Culture cells and then starve them in serum-free medium for several hours. Resuspend the cells in serum-free medium with or without different concentrations of **STOCK2S-26016**.
- **Assay Setup:** Add medium containing a chemoattractant to the lower chamber of the Transwell plate. Seed the prepared cell suspension into the upper chamber.
- **Incubation:** Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

- **Cell Removal:** Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
- **Fixation and Staining:** Fix the cells that have migrated to the lower surface of the insert with methanol. Stain the fixed cells with crystal violet.
- **Imaging and Quantification:** Wash the inserts and allow them to dry. Image the stained cells using a microscope. Count the number of migrated/invaded cells in several random fields of view.
- **Data Analysis:** Compare the number of migrated/invaded cells in the **STOCK2S-26016**-treated groups to the control group.

Co-Immunoprecipitation (Co-IP) for WNK-SPAK Interaction

This protocol is designed to demonstrate that **STOCK2S-26016** disrupts the interaction between WNK1/4 and SPAK.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Workflow Diagram:



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Workflow for Co-Immunoprecipitation.

Materials:

- Cells co-expressing tagged WNK1/4 and SPAK (or endogenous proteins)
- **STOCK2S-26016**
- Co-IP lysis buffer (non-denaturing)
- Primary antibody against WNK1 or WNK4
- Protein A/G magnetic beads or agarose beads
- Wash buffer
- Elution buffer
- SDS-PAGE and Western blot reagents
- Antibodies for Western blotting (anti-WNK1/4 and anti-SPAK)

Procedure:

- Cell Treatment and Lysis: Treat cells with **STOCK2S-26016** or vehicle. Lyse the cells in a non-denaturing Co-IP lysis buffer.
- Pre-clearing: Incubate the cell lysate with control beads to reduce non-specific binding.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., WNK1) overnight at 4°C.
 - Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
- Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

- Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against the "prey" protein (SPAK) to detect its presence in the immunoprecipitated complex. Also, probe for the bait protein (WNK1) to confirm successful immunoprecipitation.
- Data Analysis: Compare the amount of co-immunoprecipitated SPAK in the **STOCK2S-26016**-treated samples versus the control samples. A reduction in the SPAK band intensity in the treated samples indicates disruption of the WNK-SPAK interaction.

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